molecular formula C20H20N6O B607636 GIBH-130 CAS No. 1252608-59-5

GIBH-130

Cat. No.: B607636
CAS No.: 1252608-59-5
M. Wt: 360.421
InChI Key: ZTJHTEHADIHZJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GIBH-130 is a novel compound developed for the treatment of Alzheimer’s disease. It functions by inhibiting neuro-inflammation, specifically targeting active microglia cells in the brain. By reducing the secretion of inflammatory cytokines and destructive proteases, this compound helps preserve the extracellular matrix, which is crucial for preventing neuronal death in Alzheimer’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GIBH-130 involves several steps, starting with the preparation of 3-bromo-4-methyl-6-phenylpyridazine. This intermediate is then reacted with cuprous cyanide in anhydrous dimethylformamide to produce 4-methyl-6-phenylpyridazine-3-carbonitrile . The final product, this compound, is obtained through further reactions under controlled conditions, ensuring high purity and yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the compound’s purity and efficacy. The production is carried out in specialized facilities equipped to handle the complex chemical reactions and purification processes required for this compound .

Chemical Reactions Analysis

Types of Reactions

GIBH-130 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound .

Scientific Research Applications

GIBH-130 has a wide range of scientific research applications, including:

Mechanism of Action

GIBH-130 exerts its effects by targeting active microglia cells in the brain. It reduces the secretion of inflammatory cytokines and destructive proteases, thereby preserving the extracellular matrix. This preservation is crucial for preventing neuronal death and cognitive decline in Alzheimer’s disease. The compound’s molecular targets include interleukin-1 beta and other pro-inflammatory cytokines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of GIBH-130

This compound is unique in its ability to specifically target microglia cells and inhibit neuro-inflammation. Unlike donepezil and memantine, which provide symptomatic relief, this compound aims to modify the disease by preserving the extracellular matrix and preventing neuronal death. Its efficacy in preclinical models has shown promise in both amyloid-induced and transgenic mouse models of Alzheimer’s disease .

Properties

IUPAC Name

(4-methyl-6-phenylpyridazin-3-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O/c1-15-14-17(16-6-3-2-4-7-16)23-24-18(15)19(27)25-10-12-26(13-11-25)20-21-8-5-9-22-20/h2-9,14H,10-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTJHTEHADIHZJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN=C1C(=O)N2CCN(CC2)C3=NC=CC=N3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the mechanism of action of GIBH-130 and its effect on neuroinflammation?

A1: The provided research abstract focuses on the discovery and preliminary characterization of this compound as a potential therapeutic agent for Alzheimer's disease (AD). While the exact mechanism of action is not described, the study highlights that this compound was identified through a microglia-based phenotypic screening approach designed to find molecules that modulate the release of proinflammatory cytokines. This suggests that this compound likely exerts its effects by interfering with the inflammatory pathways activated in microglia, which are the resident immune cells of the brain. The study demonstrates that this compound effectively reduced neuroinflammation in AD models, indicating its potential as a novel anti-inflammatory agent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.